![molecular formula C42H32N2O5 B2415796 N-(2-benzoyl-4-methylphenyl)-4-[4-[(2-benzoyl-4-methylphenyl)carbamoyl]phenoxy]benzamide CAS No. 392251-32-0](/img/structure/B2415796.png)
N-(2-benzoyl-4-methylphenyl)-4-[4-[(2-benzoyl-4-methylphenyl)carbamoyl]phenoxy]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-benzoyl-4-methylphenyl)-4-[4-[(2-benzoyl-4-methylphenyl)carbamoyl]phenoxy]benzamide is a useful research compound. Its molecular formula is C42H32N2O5 and its molecular weight is 644.727. The purity is usually 95%.
BenchChem offers high-quality N-(2-benzoyl-4-methylphenyl)-4-[4-[(2-benzoyl-4-methylphenyl)carbamoyl]phenoxy]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-benzoyl-4-methylphenyl)-4-[4-[(2-benzoyl-4-methylphenyl)carbamoyl]phenoxy]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Chemoselective N-benzoylation of Aminophenols : The process of N-benzoylation employing benzoylisothiocyanates has been explored to produce compounds of biological interest, including derivatives similar to the queried compound. This method provides a chemoselective approach to synthesize N-(2-hydroxyphenyl)benzamides, showcasing a potential route for the synthesis of complex benzamides through intramolecular nucleophilic attacks (Singh, Lakhan, & Singh, 2017).
Antimicrobial Properties of Acylthiourea Derivatives : The synthesis of new acylthiourea derivatives, including those structurally related to the queried compound, has demonstrated antimicrobial activity against a variety of bacterial and fungal strains. This research underscores the potential of such compounds in developing new antimicrobial agents (Limban et al., 2011).
Application in Material Science
- Semiaromatic Polyamides : The creation of semiaromatic polyamides from benzamides has been investigated, indicating that these compounds can contribute to the development of materials with high thermal mechanical performance. Such polymers could serve as compatibilizers in composite materials, enhancing interfacial adhesion force (Zhang et al., 2017).
Potential Bioactive Substance Development
Antipathogenic Activity of Thiourea Derivatives : Thiourea derivatives related to the queried compound have shown significant anti-pathogenic activity, especially against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the potential for developing novel antimicrobial agents with antibiofilm properties from such benzamides (Limban, Marutescu, & Chifiriuc, 2011).
Anti-inflammatory and Prostaglandin E2 Inhibitory Properties : Novel N-phenylcarbamothioylbenzamides, structurally akin to the queried compound, have been synthesized and shown to exhibit anti-inflammatory activity and inhibit prostaglandin E2 synthesis. These properties indicate potential therapeutic applications in treating inflammation-related conditions (Limban et al., 2013).
properties
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-4-[4-[(2-benzoyl-4-methylphenyl)carbamoyl]phenoxy]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H32N2O5/c1-27-13-23-37(35(25-27)39(45)29-9-5-3-6-10-29)43-41(47)31-15-19-33(20-16-31)49-34-21-17-32(18-22-34)42(48)44-38-24-14-28(2)26-36(38)40(46)30-11-7-4-8-12-30/h3-26H,1-2H3,(H,43,47)(H,44,48) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQCJEACYPMIGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)NC4=C(C=C(C=C4)C)C(=O)C5=CC=CC=C5)C(=O)C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H32N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-methylphenyl)-4-[4-[(2-benzoyl-4-methylphenyl)carbamoyl]phenoxy]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

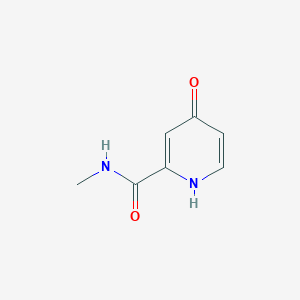
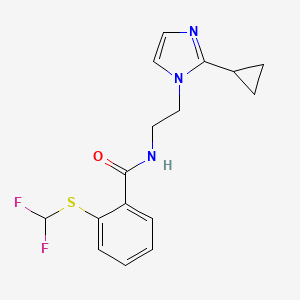
![5-(4-chlorophenyl)-1-(4-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2415718.png)
![(Z)-methyl 2-(1-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2415719.png)
![Ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2415720.png)
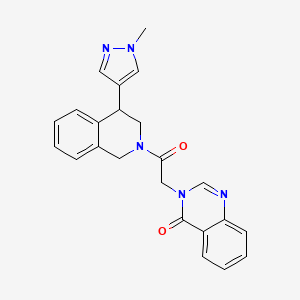
![N-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide](/img/structure/B2415727.png)
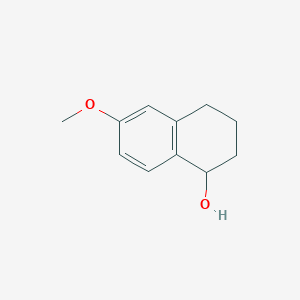
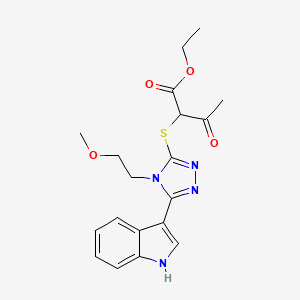
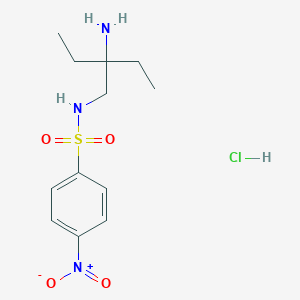
![1-[2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]imidazole](/img/structure/B2415733.png)
![(1-(Benzo[d]thiazol-2-yl)piperidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2415734.png)
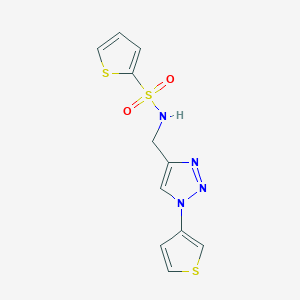
![6-tert-butyl-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate](/img/structure/B2415736.png)